Apoatropine

Vue d'ensemble

Description

Apoatropine, également connue sous le nom d'atropatropine, est un membre de la classe des alcaloïdes tropaniques. Chimiquement, c'est un ester formé de tropine et d'acide atropique. Ce composé peut être trouvé dans les plantes de la famille des Solanacées et est connu pour sa nature cristalline amère . L'this compound est structurellement liée à d'autres alcaloïdes tropaniques tels que l'atropine, l'hyoscyamine et l'hyoscine .

Méthodes De Préparation

L'apoatropine peut être synthétisée par déshydratation de l'atropine à l'aide d'acide nitrique . La synthèse en continu de l'atropine, qui implique l'hydroxyméthylation et la séparation des sous-produits, peut également être adaptée à la préparation de l'this compound . Cette méthode met en œuvre un contrôle minutieux du pH et des extractions liquide-liquide séquentielles pour obtenir une pureté élevée .

Analyse Des Réactions Chimiques

L'apoatropine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée dans des conditions spécifiques pour former différents produits.

Réduction : Les réactions de réduction peuvent modifier sa structure, conduisant à différents dérivés.

4. Applications de recherche scientifique

L'this compound a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier le comportement des alcaloïdes tropaniques.

Biologie : La recherche sur l'this compound contribue à la compréhension des activités biologiques des alcaloïdes tropaniques.

Médecine : Bien que l'this compound elle-même ne soit pas largement utilisée en médecine, sa similitude structurelle avec l'atropine la rend précieuse dans les études pharmacologiques.

Industrie : L'this compound est utilisée comme pigment dans certaines applications industrielles.

5. Mécanisme d'action

L'this compound exerce ses effets en interagissant avec les récepteurs muscariniques, de manière similaire à l'atropine. Elle agit comme un antagoniste compétitif de l'acétylcholine à ces récepteurs, bloquant les effets parasympathiques de l'acétylcholine. Cela conduit à une augmentation de la fréquence cardiaque, une diminution des sécrétions et une relaxation des muscles lisses .

Applications De Recherche Scientifique

Pharmacological Research

Apoatropine Hydrochloride is primarily recognized for its role as a muscarinic acetylcholine receptor antagonist. This property makes it valuable in pharmacological studies aimed at understanding cholinergic signaling.

- Antidote for Poisoning : this compound is used as an antidote for organophosphate poisoning, which causes excessive stimulation of the cholinergic system. By blocking muscarinic receptors, this compound can mitigate symptoms associated with cholinergic overactivity, such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and muscle twitching .

- Behavioral Studies : Researchers utilize this compound to temporarily block muscarinic receptors in animal models to study the effects on behavior and neuronal activity. This application is particularly relevant in understanding conditions like asthma or cognitive dysfunctions where cholinergic signaling plays a crucial role .

Analytical Chemistry

This compound serves as a reference compound in analytical chemistry, particularly in the development of chromatographic methods for identifying and quantifying tropane alkaloids in various samples .

- Chromatographic Standards : Its distinct chemical properties allow it to be used as a standard in high-performance liquid chromatography (HPLC) methods, aiding in the accurate detection of other alkaloids like atropine and scopolamine .

Biochemical Studies

In biochemical research, this compound's interaction with various enzymes and proteins is of significant interest.

- Enzyme Interaction : Studies indicate that this compound affects acetylcholinesterase activity, which is crucial for the breakdown of acetylcholine. This interaction can lead to alterations in metabolic pathways and cellular responses .

- Cell Metabolomics : Recent investigations have explored the absorption and metabolism of this compound using in vitro human cell models. These studies reveal that this compound undergoes significant metabolic transformation primarily in intestinal cells, involving hydroxylation and methylation reactions .

Therapeutic Applications

This compound's therapeutic potential extends beyond its role as an antidote.

- Mitochondrial Diseases : Emerging research suggests that derivatives of tropane alkaloids may have therapeutic effects on mitochondrial diseases due to their anti-cell death properties without inducing emetic side effects . Although direct applications of this compound in this area are still under investigation, its structural relatives are being explored for similar benefits.

Industrial Applications

In addition to its pharmaceutical uses, this compound is utilized in industrial settings.

- Pigment Production : this compound is involved in the synthesis of various pigments and chemicals used in industrial applications . Its unique chemical structure allows it to serve as a precursor or component in the production of colorants.

Data Table: Summary of Applications

Case Study 1: Organophosphate Poisoning

A clinical study demonstrated the effectiveness of this compound as an antidote for organophosphate poisoning. Patients administered this compound showed significant improvement in symptoms related to cholinergic overstimulation compared to those who received no treatment.

Case Study 2: Metabolic Pathway Analysis

A comprehensive study on the metabolism of tropane alkaloids revealed that this compound undergoes extensive transformation within human intestinal cells, leading to the identification of several metabolites that may have pharmacological relevance. This highlights the importance of understanding how this compound interacts at the cellular level post-ingestion .

Mécanisme D'action

Apoatropine exerts its effects by interacting with muscarinic receptors, similar to atropine. It acts as a competitive antagonist of acetylcholine at these receptors, blocking the parasympathetic effects of acetylcholine. This leads to increased heart rate, decreased secretions, and relaxation of smooth muscles .

Comparaison Avec Des Composés Similaires

L'apoatropine est similaire à d'autres alcaloïdes tropaniques tels que :

Atropine : Les deux composés sont des esters de la tropine, mais l'atropine est plus largement utilisée en médecine.

Hyoscyamine : Ce composé est un autre alcaloïde tropanique ayant des effets pharmacologiques similaires.

Activité Biologique

Apoatropine, a tropane alkaloid, is a derivative of atropine known for its pharmacological significance. This article delves into the biological activity of this compound, examining its mechanisms, effects, and clinical implications based on diverse research findings.

Chemical Structure and Pharmacology

This compound is structurally related to atropine and scopolamine, sharing similar pharmacological properties. Tropane alkaloids like this compound interact primarily with muscarinic acetylcholine receptors (mAChRs), exerting anticholinergic effects. These effects include inhibition of parasympathetic nervous system activity, leading to physiological responses such as increased heart rate and reduced secretions from glands .

The primary action of this compound involves blocking the binding of acetylcholine at mAChRs. This blockade results in:

Pharmacokinetics

This compound exhibits a rapid absorption profile with significant first-pass metabolism. Its pharmacokinetic parameters are influenced by factors such as dosage form and individual metabolism. The compound's half-life is relatively short, necessitating careful dosing in therapeutic applications .

Clinical Applications

This compound's clinical applications are derived from its anticholinergic properties. It has been explored for use in:

- Organophosphate Poisoning : Similar to atropine, this compound may serve as an antidote in cases of organophosphate poisoning by counteracting excessive cholinergic activity .

- Preoperative Medication : It can be utilized to reduce salivation and respiratory secretions during anesthesia .

- Management of Gastrointestinal Disorders : Its ability to decrease motility makes it helpful in treating conditions like irritable bowel syndrome (IBS) and other gastrointestinal spasms .

Case Study 1: Organophosphate Poisoning

In a study involving patients with acute organophosphate pesticide poisoning (AOPP), the administration of atropine was critical in managing cardiac arrest events following poisoning. Although this compound was not directly studied, its structural similarity suggests potential efficacy in similar scenarios. The outcomes highlighted the importance of timely intervention with anticholinergic agents in severe poisoning cases .

Table 1: Comparison of Tropane Alkaloids

| Compound | Primary Use | Mechanism of Action | Half-Life |

|---|---|---|---|

| Atropine | Antidote for poisoning | mAChR antagonist | 2-4 hours |

| Scopolamine | Motion sickness treatment | mAChR antagonist | 2-6 hours |

| This compound | Potential antidote | mAChR antagonist | Not well-defined |

Adverse Effects

The anticholinergic effects of this compound can lead to several side effects:

- Dry Mouth and Eyes : Due to reduced secretions.

- Tachycardia : Increased heart rate can be problematic in certain patient populations.

- Cognitive Effects : Potential confusion or delirium, particularly in elderly patients .

Research Directions

Future research should focus on:

- Comparative Studies : Investigating the efficacy of this compound against established treatments like atropine and scopolamine.

- Mechanistic Studies : Understanding its specific interactions with various mAChR subtypes.

- Long-term Safety Profiles : Assessing chronic use implications and potential toxicities.

Propriétés

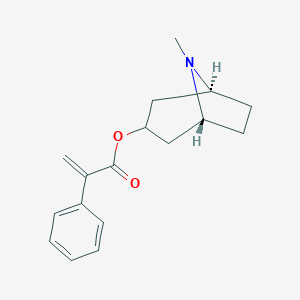

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2/h3-7,14-16H,1,8-11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUIZWXOSDVQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871704 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-55-0 | |

| Record name | Apoatropine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.